[2-[4-(Aminomethyl)phenyl]phenyl]methanol
Description
[2-[4-(Aminomethyl)phenyl]phenyl]methanol: is an organic compound with the molecular formula C8H11NO. It is a white to off-white solid that is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals . The compound is known for its stability and versatility in chemical reactions, making it a valuable component in the chemical industry.
Properties
IUPAC Name |
[2-[4-(aminomethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,16H,9-10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQCWMWVGMPJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From 4-Formylbenzoic Acid Methyl Ester:
Step 1: React 4-formylbenzoic acid methyl ester with hydroxylamine to form the oxime derivative.
Step 2: Reduce the oxime derivative in the presence of a base to obtain 4-aminomethylbenzoic acid.
Step 3: Further reduce 4-aminomethylbenzoic acid to produce [2-[4-(Aminomethyl)phenyl]phenyl]methanol.
-
From 4-Hydroxymethylbenzonitrile:
Industrial Production Methods: Industrial production typically involves the hydrogenation of 4-hydroxymethylbenzonitrile under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- [2-[4-(Aminomethyl)phenyl]phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Common Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
-
Reduction:
- The compound can be reduced to form various amines.
Common Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
-
Substitution:
- It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents: Alkyl halides, Acyl chlorides.
Major Products:
- Oxidation of this compound typically yields aldehydes or ketones.
- Reduction reactions produce various amines.
- Substitution reactions result in a wide range of derivatives depending on the reagents used .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the preparation of various chemical compounds .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [2-[4-(Aminomethyl)phenyl]phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its aminomethyl group allows it to participate in a wide range of reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Conclusion
[2-[4-(Aminomethyl)phenyl]phenyl]methanol is a valuable compound in the field of organic chemistry, with diverse applications in research, medicine, and industry. Its unique structure and reactivity make it a versatile intermediate for the synthesis of various chemical compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
